7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl group at position 7, a methyl group at position 5, and a pyridin-3-yl carboxamide moiety at position 4. Triazolo[1,5-a]pyrimidines are heterocyclic compounds of significant interest due to their diverse biological activities, including cannabinoid receptor modulation , antimicrobial effects , and herbicidal applications .
Properties
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-11-15(17(26)24-12-5-4-8-20-9-12)16(13-6-2-3-7-14(13)19)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,24,26)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEUIFUFPKQYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
It is known that the compound is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation. This process results in the formation of the target compound in a short reaction time.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activation of egfr, protein kinase b (akt), and extracellular signal-regulated kinase (erk)1/2. These pathways play a significant role in cell proliferation and survival, and their inhibition can lead to antiproliferative effects.
Pharmacokinetics
Triazole compounds, which share a similar structure, are known to bind readily in the biological system with a variety of enzymes and receptors This suggests that the compound may have good bioavailability
Result of Action
Compounds with similar structures have been found to exhibit superior cytotoxic activities against various cancer cell lines. This suggests that the compound may have potential anticancer effects.
Biological Activity
The compound 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H15ClN6O
- Molecular Weight : 366.81 g/mol
- CAS Number : 367907-25-3
The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these kinases, the compound disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown promising activity against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. In one study, related compounds exhibited IC50 values ranging from 0.98 µM to 1.28 µM against these cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-(2-chlorophenyl)... | A549 | 0.98 |
| MCF-7 | 1.05 | |
| HeLa | 1.28 |
Additional Biological Activities
Beyond anticancer properties, triazolo-pyrimidines have been investigated for other biological activities:
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties against various bacterial strains, indicating a broader therapeutic potential .
- Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes involved in metabolic pathways, contributing to its pharmacological profile .
Study 1: Synthesis and Evaluation
In a study focused on synthesizing novel triazolo-pyrimidines, the compound was evaluated for its inhibitory effects on c-Met and VEGFR-2 kinases. The results indicated that certain derivatives displayed strong antiproliferative activities and induced apoptosis in cancer cells through the modulation of intracellular signaling pathways .
Study 2: Comparative Analysis
A comparative analysis involving various triazolo-pyrimidine derivatives highlighted that those with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cells. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to 4-chlorophenyl analogues . Pyridin-3-yl vs. Methoxy groups (e.g., in ) improve aqueous solubility but may reduce CNS penetration due to increased polarity.
Synthetic Routes :
- The target compound likely shares synthetic pathways with analogues reported in and , which utilize multi-component Biginelli-like reactions or ester intermediates. For example, ethyl carboxylate precursors (e.g., ) are common starting materials for carboxamide derivatives.
Physical Properties :
- Melting points for related compounds range widely: 157°C (compound 38, ) to 320°C (compound 5j, ), reflecting substituent-dependent crystallinity. The absence of polar groups in the target compound suggests a moderate melting point (~200–250°C).
Research Findings and Data Tables
Spectral and Analytical Data Comparison
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
- Methodological Answer : The compound can be synthesized via a three-component condensation reaction involving 3-amino-5-alkylthio-1,2,4-triazole, aromatic aldehydes (e.g., 2-chlorobenzaldehyde), and β-keto esters. Microwave-assisted synthesis (323 K, 30 min) in ethanol yields crystalline products efficiently, with purification via recrystallization (ethanol/acetone) . Alternative methods use DMF as a solvent under reflux, followed by methanol dilution and crystallization . Key factors affecting yield include stoichiometric ratios of reactants, solvent choice, and post-reaction purification techniques.
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Structural validation combines 1H/13C NMR (to confirm substituent positions and carboxamide functionality), X-ray crystallography (to resolve dihedral angles and intermolecular interactions like π-π stacking), and mass spectrometry (to verify molecular ion peaks, e.g., m/z 440.94) . For example, X-ray data reveal a planar triazolopyrimidine core with dihedral angles of ~87° between aromatic rings, critical for understanding steric effects in binding studies .
Q. What are the standard analytical techniques for assessing purity and stereochemical integrity?
- Methodological Answer : HPLC (≥95% purity) and chiral SFC (supercritical fluid chromatography) are used to resolve enantiomers, particularly for derivatives with stereocenters. For instance, chiral separation using a Chiralpak AD phase with heptane/isopropanol (8:2) achieves 100% enantiomeric excess . Thermal stability is assessed via differential scanning calorimetry (DSC) , with reported melting points ranging from 205–207°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substitutions at the pyridinyl, chlorophenyl, or carboxamide positions. For example:
- Antibacterial activity : Derivatives with 4-isopropylphenyl or 4-dimethylaminophenyl groups exhibit MIC values of 2–8 µg/mL against Enterococcus faecium, attributed to enhanced lipophilicity and membrane penetration .
- Kinase inhibition : Pyrimidine-3-carboxamides with methylsulfanyl or benzylthio groups show improved binding to mTOR, with IC50 values <1 µM in hepatocellular carcinoma models .
Computational docking (e.g., SwissDock) and molecular dynamics simulations are used to predict binding affinities to targets like FcRn or kinases .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 33% vs. 80%) for triazolopyrimidine derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Reaction conditions : Microwave-assisted synthesis (80% yield) vs. conventional reflux (33–79%) .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization .
- Catalyst use : Additives like nano-catalysts (e.g., ZnO nanoparticles) in related triazolopyrimidine syntheses improve yields by 15–20% .
Systematic optimization via Design of Experiments (DoE) is recommended to identify critical variables.
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : SwissADME predicts drug-likeness parameters:
- Lipophilicity (LogP) : ~3.2 (comparable to celecoxib, LogP = 3.5) .
- Solubility : Moderate aqueous solubility (LogS = -4.5), suggesting formulation challenges .
- Bioavailability : High gastrointestinal absorption (95%) but potential P-glycoprotein substrate limitations.
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding stability to therapeutic targets like FcRn or kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
